2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
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Overview
Description
Monohydroxymelphalan is a metabolite of melphalan, an alkylating agent used primarily in the treatment of multiple myeloma and ovarian carcinoma . It is formed through the hydrolysis of melphalan and is characterized by the presence of a hydroxyethyl group replacing one of the chloroethyl groups in the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan involves the hydrolysis of melphalan. Melphalan itself is synthesized through a multi-step process starting from L-phenylalanine. The key steps include:
- Protection of the amino group of L-phenylalanine.
- Esterification to form an ester derivative.
- Catalytic hydrogenation to reduce the nitro group to an amino group.
- Bishydroxyethylation using ethylene oxide.
- Chlorination followed by hydrolysis and deprotection to yield melphalan .
Industrial Production Methods: Industrial production of monohydroxymelphalan is typically achieved through controlled hydrolysis of melphalan under specific conditions to ensure the selective formation of the monohydroxy derivative .
Chemical Reactions Analysis
Types of Reactions: Monohydroxymelphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chloroethyl group .
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous conditions with controlled pH to ensure selective hydrolysis.
Substitution: Can involve nucleophilic reagents under mild conditions to replace the chloroethyl group.
Major Products:
Hydrolysis: Leads to the formation of dihydroxymelphalan.
Substitution: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Monohydroxymelphalan has several applications in scientific research:
Mechanism of Action
Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .
Comparison with Similar Compounds
Melphalan: The parent compound, used in cancer treatment.
Dihydroxymelphalan: Another hydrolysis product of melphalan.
Chlorambucil: Another alkylating agent with similar structure and function.
Uniqueness: Monohydroxymelphalan is unique due to the presence of a hydroxyethyl group, which may influence its reactivity and interaction with biological molecules compared to other alkylating agents .
Properties
IUPAC Name |
2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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